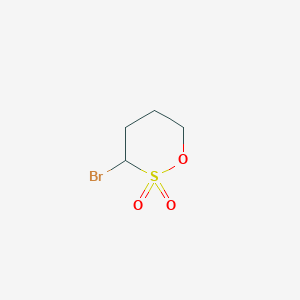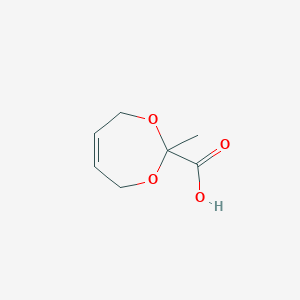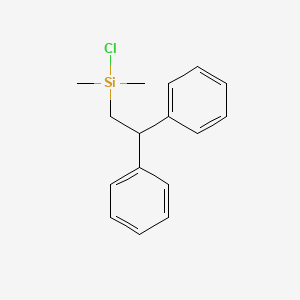
Chloro(2,2-diphenylethyl)dimethylsilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chloro(2,2-diphenylethyl)dimethylsilane: is an organosilicon compound with the molecular formula C16H19ClSi . It is characterized by the presence of a silicon atom bonded to two methyl groups, a chlorine atom, and a 2,2-diphenylethyl group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Chloro(2,2-diphenylethyl)dimethylsilane typically involves the reaction of 2,2-diphenylethylmagnesium bromide with chlorodimethylsilane. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent the oxidation of the reactants. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The product is then purified using techniques such as distillation or recrystallization to remove any impurities .
Analyse Chemischer Reaktionen
Types of Reactions: Chloro(2,2-diphenylethyl)dimethylsilane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as alkoxides or amines, to form new organosilicon compounds.
Oxidation Reactions: The compound can be oxidized to form silanols or siloxanes.
Reduction Reactions: The silicon-chlorine bond can be reduced to form silanes.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium alkoxides or amines, and the reactions are typically carried out in polar solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF).
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed:
Substitution Reactions: New organosilicon compounds with different functional groups.
Oxidation Reactions: Silanols or siloxanes.
Reduction Reactions: Silanes.
Wissenschaftliche Forschungsanwendungen
Chloro(2,2-diphenylethyl)dimethylsilane has several applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of other organosilicon compounds.
Biology: Investigated for its potential use in the modification of biomolecules.
Industry: Utilized in the production of specialty polymers and materials.
Wirkmechanismus
The mechanism of action of Chloro(2,2-diphenylethyl)dimethylsilane involves the interaction of the silicon atom with various molecular targets. The silicon atom can form stable bonds with other elements, allowing the compound to act as a versatile building block in chemical synthesis. The pathways involved in its reactions depend on the specific conditions and reagents used .
Vergleich Mit ähnlichen Verbindungen
Chlorodimethylsilane: Contains a silicon atom bonded to two methyl groups and a chlorine atom.
Chloromethyl(dimethyl)silane: Contains a silicon atom bonded to a methyl group, a chloromethyl group, and a chlorine atom.
Uniqueness: Chloro(2,2-diphenylethyl)dimethylsilane is unique due to the presence of the 2,2-diphenylethyl group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This unique structure allows for specific applications in the synthesis of complex organosilicon compounds and materials .
Eigenschaften
CAS-Nummer |
820207-14-5 |
|---|---|
Molekularformel |
C16H19ClSi |
Molekulargewicht |
274.86 g/mol |
IUPAC-Name |
chloro-(2,2-diphenylethyl)-dimethylsilane |
InChI |
InChI=1S/C16H19ClSi/c1-18(2,17)13-16(14-9-5-3-6-10-14)15-11-7-4-8-12-15/h3-12,16H,13H2,1-2H3 |
InChI-Schlüssel |
KKWAPKMFNZDDIE-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(CC(C1=CC=CC=C1)C2=CC=CC=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



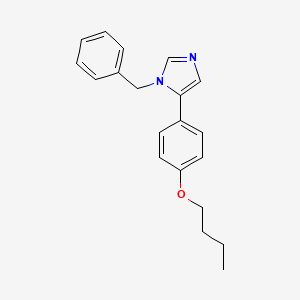

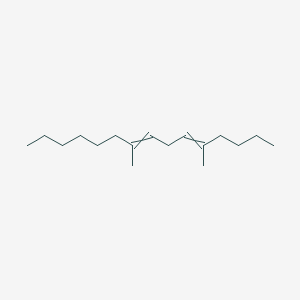
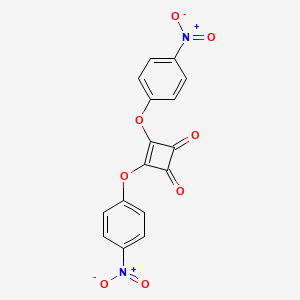

![Benzoic acid, 3-[2-oxo-3-[4-(1-piperidinyl)phenyl]-1-imidazolidinyl]-](/img/structure/B12524024.png)
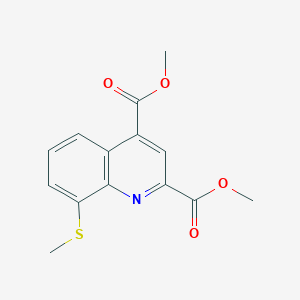
![2-[(4-Chlorophenyl)methylidene]cyclooctan-1-one](/img/structure/B12524036.png)

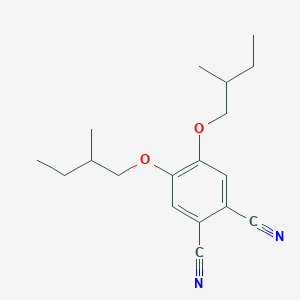
![Trimethyl[6-(phenylethynyl)non-4-en-5-yl]stannane](/img/structure/B12524049.png)
